molecular formula C16H17NO4S B554628 N-(p-Toluenesulfonyl)-L-phenylalanine CAS No. 13505-32-3

N-(p-Toluenesulfonyl)-L-phenylalanine

Cat. No. B554628
CAS RN: 13505-32-3
M. Wt: 319,36 g/mole
InChI Key: CGRCVIZBNRUWLY-HNNXBMFYSA-N
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Description

“N-(p-Toluenesulfonyl)-L-phenylalanine” is a chemical compound that is often used in laboratory settings . It is derived from p-toluenesulfonyl chloride, which is used as a precursor in the production of dyes and saccharin .


Synthesis Analysis

The synthesis of “N-(p-Toluenesulfonyl)-L-phenylalanine” involves several steps. One method involves the use of p-toluenesulfonyl azide and 1-(4-prop-2-ynyloxyphenyl)ethanone in the presence of catalytic amounts of copper(I) salicylate . Another method involves the use of a well-defined and bench-stable Mn (I) PNP pincer precatalyst for an efficient manganese-catalyzed N-alkylation of sulfonamides with benzylic and simple primary aliphatic alcohols as alkylating agents .


Molecular Structure Analysis

The molecular formula of “N-(p-Toluenesulfonyl)-L-phenylalanine” is C16H16ClNO3S, and its molecular weight is 337.82 . The structure includes a toluenesulfonyl group attached to a phenylalanine molecule .


Chemical Reactions Analysis

“N-(p-Toluenesulfonyl)-L-phenylalanine” can undergo various chemical reactions. For instance, it can undergo mono-N-alkylation in the presence of a well-defined and bench-stable Mn (I) PNP pincer precatalyst . It can also react with p-toluenesulfonyl chloride (tosyl chloride, p-TosCl) in pyridine solution to yield alkyl tosylates .


Physical And Chemical Properties Analysis

“N-(p-Toluenesulfonyl)-L-phenylalanine” is a solid at room temperature. It is sensitive to moisture and should be stored under inert gas . Its melting point is 132 °C .

Scientific Research Applications

  • Structural Analysis : N-(p-Toluenesulfonyl)-L-phenylalanine and its analogues have been synthesized and analyzed using NMR and X-Ray Crystallography to understand their molecular structure and intermolecular interactions (Aguilar-Castro et al., 2004).

  • Synthesis and Structural Studies : Similar studies have been conducted for N-(p-Toluenesulfonyl)glycine o-phenolamide and analogous derivatives, including L-phenylalanine derivatives, to establish their structure and conformation (Aguilar-Castro et al., 2003).

  • Chemical Synthesis : N-(p-Toluenesulfonyl)-L-phenylalanine has been used in chemical syntheses, such as in the preparation of piperidines, pyrrolizidines, indolizidines, and quinolizidines, demonstrating its role in the synthesis of complex organic compounds (Back & Nakajima, 2000).

  • Metabolic Engineering : Research has also explored its role in metabolic pathways, such as in the synthesis of L-phenylalanine from glucose in Escherichia coli, highlighting its importance in metabolic engineering and protein evolution (Báez-Viveros et al., 2004).

  • Biological Production of Compounds : The compound has been studied in the context of biological production of p-hydroxycinnamic acid from glucose, illustrating its role in biosynthetic pathways (Vannelli et al., 2007).

  • Enhancing Phenylalanine Production : Another study focused on improving the production of L-phenylalanine by identifying key enzymes through a multi-enzyme reaction system in vitro (Ding et al., 2016).

  • Chiral Sensing Applications : The compound has been used in the development of a chiral fluorescent sensor for high enantioselective recognition of D- and L-phenylalanine, showcasing its application in chiral sensing technologies (Zhang et al., 2022).

  • Native Chemical Ligation : It has been utilized in native chemical ligation at phenylalanine for peptide synthesis, demonstrating its utility in biochemical synthesis (Crich & Banerjee, 2007).

Safety And Hazards

“N-(p-Toluenesulfonyl)-L-phenylalanine” can cause skin irritation and serious eye damage . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection . It should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

(2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-12-7-9-14(10-8-12)22(20,21)17-15(16(18)19)11-13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3,(H,18,19)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRCVIZBNRUWLY-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(p-Toluenesulfonyl)-L-phenylalanine

CAS RN

13505-32-3
Record name L-Phenylalanine, N-((4-methylphenyl)sulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013505323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
L Aguilar-Castro, M Tlahuextl, AR Tapia-Benavides… - Structural Chemistry, 2004 - Springer
N-(p-Toluenesulfonyl)-glycine 7 and analogous derivatives of d,l-alanine 8, L-valine 9, L-leucine 10, L-isoleucine 11, and L-phenylalanine 12 were synthesized by condensation of the …
Number of citations: 13 link.springer.com
L Aguilar‐Castro, M Tlahuextl… - … Journal of Main …, 2003 - Wiley Online Library
N‐(p‐Toluenesulfonyl)glycine o‐phenolamide (3a) and the analogous derivatives of d,l‐alanine (3b), L‐valine (3c), L‐leucine (3d), and L‐phenylalanine (3e) were synthesized in yields …
Number of citations: 7 onlinelibrary.wiley.com
N Nimura, A Toyama, Y Kasahara… - Journal of Chromatography …, 1982 - Elsevier
Resolution of underivatized amino acid enantiomers by reversed-phase liquid chromatography is described using chiral eluents containing the copper(II) complexes of the chiral …
Number of citations: 35 www.sciencedirect.com
M Tlahuextl, L Aguilar‐Castro… - … Journal of Main …, 2004 - Wiley Online Library
This paper describes the synthesis and structural studies of N‐(p‐toluenesulfonyl)‐amino acid 3,5‐di‐tert‐butyl‐2‐phenolamides by 1 H, 13 C, and 15 N. The presence of intra‐ and …
Number of citations: 7 onlinelibrary.wiley.com
ZN YANG, M Fan, XS YANG, ZW YU… - Chinese Journal of …, 2008 - Wiley Online Library
Various N‐p‐tolyl/phenylsulfonyl L‐amino acid thiolester derivatives were designed and synthesized according to combination of functional groups. The synthesized compounds were …
Number of citations: 5 onlinelibrary.wiley.com
K Kodama, R Morita, T Hirose - Crystal Growth & Design, 2016 - ACS Publications
Chiral supramolecular hosts comprising urea-modified l-phenylalanines and achiral primary amines were developed, which facilitated enantioselective inclusion of alkyl aryl sulfoxides (…
Number of citations: 5 pubs.acs.org
H Jin, Y Hiraoka, Y Okuma, EH Hashimoto, M Kurita… - Marine drugs, 2018 - mdpi.com
Strain B-9, which has a 99% similarity to Sphingosinicella microcystinivorans strain Y2, is a Gram-negative bacterium with potential for use in the degradation of microcystin-related …
Number of citations: 7 www.mdpi.com
SK Kim, PJ Park, JB Kim, F Shahidi - BMB Reports, 2002 - koreascience.kr
… Reagents for electrophoresis, DEAE-Sephadex A50, NP-toluenesulfonyl-L-lysine chloromethyl ketone (TLCK), Np-toluenesulfonyl-L-phenylalanine chloromethyl ketone (TPCK), …
Number of citations: 77 koreascience.kr
LB Shih, H Bayley - Analytical biochemistry, 1985 - Elsevier
3-[p-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl]alanine has been prepared in 10 steps from p-bromobenzyl alcohol. The alcohol was converted to 3-(α-iodo-p-tolyl)-3-(trifluoromethyl)-…
Number of citations: 76 www.sciencedirect.com
A Kuniyasu, K Itagaki, T Shibano, M Iino, G Kraft… - Journal of Biological …, 1998 - ASBMB
… Enzymes and chemicals were obtained from the following sources:N-p-toluenesulfonyl-l-phenylalanine chloromethyl ketone-treated trypsin (TPCK-trypsin from bovine pancreas) from …
Number of citations: 23 www.jbc.org

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